molecular formula C17H12N6O5S B2762677 N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide CAS No. 1170888-16-0

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2762677
CAS No.: 1170888-16-0
M. Wt: 412.38
InChI Key: KTUGDESXITUGFM-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H12N6O5S and its molecular weight is 412.38. The purity is usually 95%.
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Properties

CAS No.

1170888-16-0

Molecular Formula

C17H12N6O5S

Molecular Weight

412.38

IUPAC Name

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H12N6O5S/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)12-3-2-6-29-12)19-16(25)11-4-5-15(28-11)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24)

InChI Key

KTUGDESXITUGFM-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising multiple functional groups that contribute to its biological properties. The key components include:

  • Pyrimidine ring : Known for its role in nucleic acid metabolism.
  • Pyrazole moiety : Associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
  • Nitrofuran group : Exhibits antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, disrupting pathways essential for cancer cell proliferation and survival.
  • Receptor Binding : It is hypothesized that the compound interacts with various receptors, potentially modulating signaling pathways related to inflammation and cancer.
  • Nucleic Acid Interaction : The pyrimidine structure may mimic nucleobases, interfering with DNA or RNA synthesis, which is crucial for cell division.

Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenes such as BRAF(V600E) and EGFR, which are critical in various cancers . The specific compound under discussion has not been extensively studied in vivo; however, its structural similarities to known anticancer agents suggest potential efficacy.

Antimicrobial Activity

The nitrofuran component is known for its antimicrobial effects. Compounds with similar structures have demonstrated activity against a range of bacteria and fungi. Preliminary evaluations suggest that this compound may possess significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antitumor Efficacy : A study assessed the cytotoxicity of various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing their antitumor activity .
  • Antimicrobial Testing : In vitro tests revealed that similar compounds showed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for these compounds, suggesting potential clinical applications in treating infections .

Data Summary

Activity Type Target Effectiveness Reference
AnticancerBRAF(V600E), EGFRSignificant inhibition
AntimicrobialVarious bacterial strainsHigh antibacterial activity
Enzyme InhibitionSpecific oncogenic enzymesPotential disruption

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Pyrimidine derivatives, including the compound , have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, molecular docking studies suggest that similar compounds interact effectively with enzymes such as epidermal growth factor receptor (EGFR), which is pivotal in cancer progression .

Antimicrobial Properties
Research indicates that nitrofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrofuran moiety enhances the compound's efficacy against anaerobic bacteria, making it a candidate for further investigation in treating infections caused by resistant bacterial strains .

Antiviral Potential
The structure of N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide suggests potential antiviral applications. Similar compounds have demonstrated inhibitory effects on viral replication, warranting further exploration into their mechanisms of action against specific viral pathogens.

Biological Studies

Enzyme Inhibition
The compound is likely to interact with various biological targets, including enzymes involved in metabolic pathways. This interaction could lead to inhibition or modulation of enzyme activity, which is crucial for developing therapeutic agents targeting specific diseases.

Receptor Binding Studies
The binding affinity of this compound to different receptors can be studied to understand its pharmacological profile. Such studies can provide insights into its potential use as a therapeutic agent, particularly in neurology and other fields where receptor modulation is beneficial.

Material Science Applications

Pyrimidine derivatives are also explored in material science for their electronic and optical properties. The unique structure of this compound may lead to the development of novel materials with specific functionalities, such as organic semiconductors or sensors.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that include nucleophilic substitutions and possibly oxidation-reduction reactions. Understanding these mechanisms is essential for optimizing synthesis routes and enhancing yield and purity during production .

Case Study 1: Anticancer Activity Evaluation

A study investigating the anticancer effects of similar pyrimidine derivatives demonstrated significant cytotoxic effects on prostate and colon cancer cell lines. The study utilized molecular docking techniques to predict interactions with key molecular targets involved in tumor growth .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of nitrofuran derivatives, revealing their effectiveness against a range of bacterial strains. This study highlighted the importance of structural modifications in enhancing antibacterial activity against resistant strains .

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